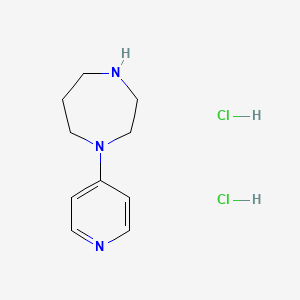

1-(4-Pyridyl)homopiperazine dihydrochloride

货号 B1302288

CAS 编号:

851292-41-6

分子量: 250.17 g/mol

InChI 键: RAIWYJZONPBCOT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

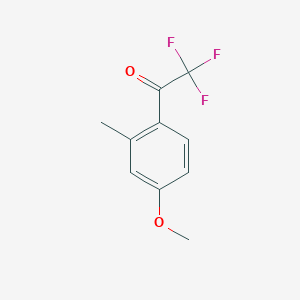

1-(4-Pyridyl)homopiperazine dihydrochloride, also known as PHP, is a compound with the molecular formula C10H15N3·2HCl. It has an average mass of 250.168 Da and a monoisotopic mass of 249.079956 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Pyridyl)homopiperazine dihydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(4-Pyridyl)homopiperazine dihydrochloride is represented by the formula C10H17Cl2N3 . The molecular weight of the compound is 250.17 g/mol.Chemical Reactions Analysis

A series of new salts have been obtained by the self-assembly of 1-(4-pyridyl) piperazine and inorganic ions or metal chloride in the hydrochloric acid medium . Different anionic structures can induce the formation of diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Pyridyl)homopiperazine dihydrochloride include a molecular formula of C10H15N3.2ClH and a molecular weight of 250.1713 .科学研究应用

-

Vibrational Spectroscopic and Conformational Studies

- Field : Physical Chemistry

- Application Summary : The compound “1-(4-Pyridyl)piperazine” has been studied using vibrational spectroscopy (FT-IR and Raman spectroscopy) to understand its conformational behavior .

- Methods : The study involved recording FT-IR and Raman spectra in the region of 4000–200 cm −1. The optimized geometric structures related to the minimum on the potential energy surface were investigated by the B3LYP hybrid density functional theory method using the 6-31G (d) basis set .

- Results : The comparison of experimental and theoretical results indicates that the density functional B3LYP method provides satisfactory results for the prediction of vibrational wavenumbers and structural parameters. The equatorial-equatorial (e-e) isomer is supposed to be the most stable form of the 1–4pypp molecule .

-

Pharmacological Applications

- Field : Medicinal Chemistry

- Application Summary : The 1,4-dihydropyridines (DHPs), a class of drugs that includes “1-(4-Pyridyl)piperazine”, possess a wide variety of biological and pharmacological actions. They represent one of the most important groups of calcium-channel modulating agents and have experienced widespread use in the treatment of cardiovascular disease .

- Methods : The therapeutic applications of 1,4-dihydropyridine derivatives have been explored through various research works from 2001 to 2011 .

- Results : The 1,4-dihydropyridines have shown antihypertensive, antianginal, vasodilator, cardiac depressants activities. They also show antibacterial, anticancer, antileishmanial, anticoagulant, anticonvulsant, antitubercular, antioxidant, antiulcer, CFTR, antimalarials, neuroprotection properties, HIV-1 protease inhibitors, antifertility activities and many more .

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application Summary : The synthesis of piperazine derivatives, including “1-(4-Pyridyl)piperazine”, has been a focus of recent research. These compounds show a wide range of biological and pharmaceutical activity .

- Methods : Various methods have been developed for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : The synthesis methods have led to a variety of piperazine derivatives with potential applications in various fields, including medicine and materials science .

-

CO2 Capture

- Field : Environmental Chemistry

- Application Summary : Homopiperazine, a compound related to “1-(4-Pyridyl)homopiperazine dihydrochloride”, has been used as a component of liquids for CO2 capture .

- Methods : The specific methods of application in CO2 capture are not detailed in the source .

- Results : The use of homopiperazine in CO2 capture represents a potential strategy for mitigating climate change by reducing greenhouse gas emissions .

-

Effects of Anionic Geometries on Hydrogen-Bonding Networks

- Field : Crystallography

- Application Summary : A series of new salts have been obtained by the self-assembly of 1-(4-pyridyl)piperazine and inorganic ions or metal chloride in the hydrochloric acid medium . Different anionic structures can induce the formation of diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .

- Methods : The study involved the synthesis of eight inorganic anion-assisted salts through self-assembly of 1-(4-pyridyl)piperazine and inorganic acids or metal chloride in the hydrochloric acid medium .

- Results : Extensive intermolecular interactions have been utilized for the self-assembly of diverse frameworks, ranging from strong X–H···Y (X=O, N; Y=Cl, O) hydrogen bonds to weak C–H···M (M=O, Cl) interactions .

-

Synthesis of 1,4-Dihydropyridines (DHPs)

- Field : Medicinal Chemistry

- Application Summary : The implications of 1,4-Dihydropyridines (DHPs), a class of drugs that includes “1-(4-Pyridyl)piperazine”, are known to be evident and satisfactory for more than four decades now, and newer studies and theories still persist .

- Methods : The therapeutic applications of 1,4-dihydropyridine derivatives have been explored through various research works .

- Results : DHPs’ analogy with 1,4-dihydronicotinamide has theorized its possible use in studying the .

属性

IUPAC Name |

1-pyridin-4-yl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;;/h2-3,5-6,11H,1,4,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIWYJZONPBCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375189 | |

| Record name | 1-(4-Pyridyl)homopiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Pyridyl)homopiperazine dihydrochloride | |

CAS RN |

851292-41-6 | |

| Record name | 1-(4-Pyridyl)homopiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)-1,4-diazepane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)